2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a 4-ethoxyphenyl group. A sulfanyl (-S-) linker connects the pyridazine ring to a pyrrolidinyl ethanone moiety.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-2-26-15-7-5-14(6-8-15)19-21-20-16-9-10-17(22-24(16)19)27-13-18(25)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWBVGAWPORCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to form the triazolopyridazine core. This core is further reacted with a suitable thiol reagent to introduce the sulfanyl group, followed by the addition of pyrrolidin-1-ylethanone under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the triazolopyridazine core or the ethoxyphenyl group.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the ethoxyphenyl moiety .
Scientific Research Applications
2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity, while the sulfanyl and pyrrolidin-1-ylethanone moieties contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound shares structural motifs with other triazolo-fused heterocycles, though its pharmacological profile is influenced by distinct substituents and core variations. Below is a comparative analysis with a representative analog:
Critical Analysis
Core Heterocycle Influence :
The triazolo-pyridazine core in the target compound offers a planar, electron-deficient system conducive to π-π stacking in enzyme active sites. In contrast, the triazolo-thiadiazine-pyrrolo-thiazolo-pyrimidine system in the compared compound introduces sulfur atoms and a more complex fused ring system, which may enhance metabolic stability but reduce solubility .
The pyrrolidinyl ethanone side chain introduces a tertiary amine, enabling hydrogen bonding and cation-π interactions, absent in the thiadiazinone derivative.
Synthetic Accessibility: The synthesis of the target compound likely involves multi-step heterocyclic annulation and functionalization, whereas the analog in employs cyclocondensation with monochloroacetic acid, a simpler route for thiadiazine formation .
Research Implications and Gaps
Comparative studies with analogs like those in highlight the need for systematic structure-activity relationship (SAR) investigations to optimize triazolo-heterocycle derivatives for specific biological targets.
Q & A
Q. What are the key synthetic steps for preparing the compound, and how are intermediates characterized?
The synthesis involves three critical steps:
- Triazole ring formation : React pyridazine derivatives with hydrazine under acidic/basic conditions to cyclize the triazolo[4,3-b]pyridazine core .
- Sulfanylation : Introduce the sulfanyl group using thiol reagents (e.g., NaSH) or coupling agents (e.g., EDCI) to functionalize the 6-position of the core .
- Acylation : React the sulfanylated intermediate with 1-(pyrrolidin-1-yl)ethan-1-one chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts . Characterization : Monitor each step via TLC (silica gel, UV visualization) and confirm final structure using -NMR (δ 1.4 ppm for ethoxy CH, δ 3.2–3.5 ppm for pyrrolidine protons) and HRMS (calculated [M+H]: 437.1421) .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR Spectroscopy : - and -NMR identify substituents (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.4 ppm) and confirm sulfur linkage via deshielding effects .
- IR Spectroscopy : Detect carbonyl (C=O stretch at ~1680 cm) and triazole ring (C=N stretch at ~1550 cm) .
- Mass Spectrometry : HRMS confirms molecular ion and fragmentation patterns (e.g., loss of pyrrolidine moiety at m/z 305) .
Q. How should the compound be stored to ensure stability?
- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation of the sulfanyl group .
- Handling : Use PPE (gloves, goggles) and avoid dust formation; decompose residues with 10% aqueous NaHCO .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfanylation?
- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the thiol group .
- Catalysis : Add catalytic CuI (5 mol%) to accelerate coupling reactions, increasing yields from ~50% to >80% .
- Workup : Purify via column chromatography (SiO, hexane/EtOAc gradient) to remove unreacted starting materials .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Standardized Assays : Reproduce assays under controlled conditions (e.g., fixed ATP concentration in kinase inhibition studies) to minimize variability .
- Isobolographic Analysis : Evaluate synergistic/antagonistic effects when combining substituents (e.g., ethoxyphenyl vs. methoxyphenyl) .
- Structural Modeling : Perform molecular docking (AutoDock Vina) to identify key binding residues affected by substituent changes .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Analog Synthesis : Modify substituents systematically (e.g., replace pyrrolidine with piperidine or morpholine) .
- Biological Testing : Screen analogs in target-specific assays (e.g., IC determination in enzyme inhibition) .
- Computational Analysis : Use CoMFA or QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What methodologies identify the compound’s primary biological targets?
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to recombinant targets (e.g., kinases, GPCRs) .
- RNAi Screening : Knock down putative targets in cell lines and assess resistance to the compound’s effects .
Methodological Considerations
Q. How to assess the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Heat to 40–60°C and analyze by TGA-DSC to detect decomposition thresholds .
Q. What analytical approaches differentiate polymorphic forms?
- X-ray Crystallography : Resolve crystal packing differences (e.g., monoclinic vs. orthorhombic systems) .
- DSC : Identify melting point variations (>5°C differences indicate distinct polymorphs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
